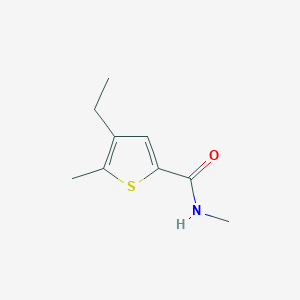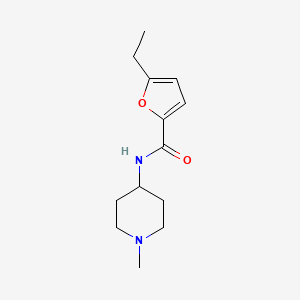
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a furanocarboxamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and pain.
Applications De Recherche Scientifique
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and pain. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties that can reduce inflammation and pain.
Mécanisme D'action
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9 and inhibiting Bcl-2 expression. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation and pain are reduced through the inhibition of COX-2 and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in animal studies. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. This compound has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its structure can be easily modified to optimize its therapeutic properties. However, this compound has some limitations, including its low solubility in water and its potential instability under certain conditions.
Orientations Futures
For 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide research include optimizing its structure to enhance its therapeutic properties, investigating its potential for the treatment of central nervous system disorders, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound can be used as a starting point for the development of new furanocarboxamide derivatives with enhanced therapeutic properties.
Méthodes De Synthèse
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 1-methylpiperidine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain this compound in a high yield and purity.
Propriétés
IUPAC Name |
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-4-5-12(17-11)13(16)14-10-6-8-15(2)9-7-10/h4-5,10H,3,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJQGSUGZFSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
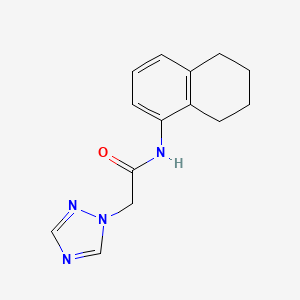

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
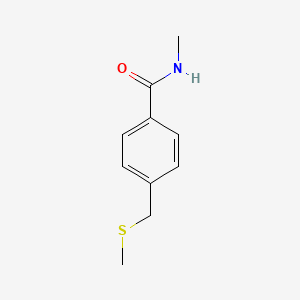
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


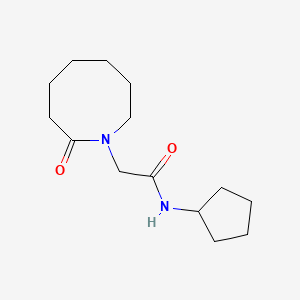
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
